Home > Products > Screening Compounds P51919 > Prepro-Atrial Natriuretic Factor (26-55) (human)
Prepro-Atrial Natriuretic Factor (26-55) (human) - 112160-82-4

Prepro-Atrial Natriuretic Factor (26-55) (human)

Catalog Number: EVT-1445702
CAS Number: 112160-82-4
Molecular Formula: C152H236N38O51S3
Molecular Weight: 3507.955
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Prepro-Atrial Natriuretic Factor (26-55) (human) is a peptide derived from the atrial natriuretic prohormone, which plays a critical role in cardiovascular and renal physiology. It is recognized for its potent vasodilatory properties, which are comparable to those of the atrial natriuretic factor. This peptide is particularly significant in the context of heart failure, where its levels are markedly elevated. The biological activity of Prepro-Atrial Natriuretic Factor (26-55) is primarily mediated through the activation of particulate guanylate cyclase, leading to a substantial increase in cyclic guanosine monophosphate levels, which are crucial for various physiological processes .

Source

Prepro-Atrial Natriuretic Factor (26-55) is synthesized in the heart's atria and released in response to increased atrial pressure and volume overload. It is part of a larger family of natriuretic peptides that includes other forms such as Prepro-Atrial Natriuretic Factor (56-92) and Prepro-Atrial Natriuretic Factor (104-123) .

Classification

This compound falls under the category of polypeptides, specifically classified as a member of the natriuretic peptide family. These peptides are known for their roles in regulating blood pressure, fluid balance, and electrolyte homeostasis .

Synthesis Analysis

Methods

The synthesis of Prepro-Atrial Natriuretic Factor (26-55) can be achieved through solid-phase peptide synthesis techniques, which allow for the sequential addition of amino acids to form the desired peptide chain. This method ensures high purity and yield, making it suitable for research and therapeutic applications.

Technical Details

The sequence of Prepro-Atrial Natriuretic Factor (26-55) is as follows:
H Asn Pro Met Tyr Asn Ala Val Ser Asn Ala Asp Leu Met Asp Phe Lys Asn Leu Leu Asp His Leu Glu Glu Lys Met Pro Leu Glu Asp OH\text{H Asn Pro Met Tyr Asn Ala Val Ser Asn Ala Asp Leu Met Asp Phe Lys Asn Leu Leu Asp His Leu Glu Glu Lys Met Pro Leu Glu Asp OH}
This sequence consists of 30 amino acids, with a molecular formula of C152H236N38O51S3\text{C}_{152}\text{H}_{236}\text{N}_{38}\text{O}_{51}\text{S}_{3}, and a molecular weight of approximately 3,249.96 g/mol .

Molecular Structure Analysis

Structure

The molecular structure of Prepro-Atrial Natriuretic Factor (26-55) consists of a linear arrangement of amino acids that contribute to its biological activity. The presence of disulfide bonds may also play a role in stabilizing its three-dimensional conformation.

Data

The structural data can be referenced from databases like PubChem, which provides detailed information on its chemical properties and structure .

Chemical Reactions Analysis

Reactions

Prepro-Atrial Natriuretic Factor (26-55) participates in several biochemical reactions within the body. Its primary action involves binding to specific receptors on target cells, leading to the activation of guanylate cyclase and subsequent increases in cyclic guanosine monophosphate levels.

Technical Details

The activation process initiates a cascade of intracellular events that result in vasodilation, natriuresis (excretion of sodium), and diuresis (excretion of urine), thereby contributing to blood pressure regulation and fluid balance .

Mechanism of Action

Process

The mechanism by which Prepro-Atrial Natriuretic Factor (26-55) exerts its effects involves several steps:

  1. Binding: The peptide binds to specific receptors on vascular smooth muscle cells and renal epithelial cells.
  2. Activation: This binding activates particulate guanylate cyclase.
  3. Cyclic Guanosine Monophosphate Production: The activation leads to an increase in cyclic guanosine monophosphate levels within the cells.
  4. Physiological Effects: Elevated cyclic guanosine monophosphate levels induce relaxation of vascular smooth muscle, resulting in vasodilation and increased renal excretion of sodium and water.

Data

These physiological responses are critical for managing conditions such as hypertension and heart failure .

Physical and Chemical Properties Analysis

Physical Properties

Prepro-Atrial Natriuretic Factor (26-55) is typically presented as a lyophilized powder that is soluble in aqueous solutions. It has a high stability profile when stored under appropriate conditions.

Chemical Properties

The compound exhibits significant solubility in water due to its peptide nature. Its stability can be affected by factors such as temperature, pH, and exposure to light. The molecular weight and structural integrity are crucial for its biological activity .

Applications

Scientific Uses

Prepro-Atrial Natriuretic Factor (26-55) has several applications in scientific research, particularly in studies related to cardiovascular health, renal function, and metabolic disorders. It serves as a valuable tool for understanding the pathophysiology of heart failure and hypertension. Additionally, it may have potential therapeutic applications in managing these conditions through modulation of its signaling pathways .

Structural and Molecular Characterization

Gene Structure and Precursor Processing of Prepro-Atrial Natriuretic Factor (preproANF)

The NPPA gene (located at human chromosome 1p36.21) encodes a 151-amino acid precursor protein termed preproANF. This precursor comprises three distinct domains: a 25-residue N-terminal signal peptide, a conserved 98-amino acid prohormone segment, and a 28-residue C-terminal mature ANF (ANP) sequence. Co-translational cleavage of the signal peptide yields proANF (126 amino acids), which is stored in atrial cardiomyocyte granules. Upon physiological stimulation (e.g., atrial stretch), proANF undergoes targeted proteolysis to release multiple bioactive fragments, including:

  • ANF (1-28): The canonical cardiac hormone
  • PreproANF (26-55): A mid-regional fragment
  • PreproANF (56-92): Long-acting natriuretic peptide
  • PreproANF (104-123): Kaliuretic peptide [1] [6]

Table 1: Proteolytic Fragments Derived from Human preproANF

FragmentAmino Acid SequenceBiological Activity
preproANF (26-55)NPMYNAVSNADLMDFKNLLDHLEEKMPLEDRenal guanylate cyclase activation
preproANF (56-92)VSSLMADQLRAQRAQQLLQAGAPRGSGPPPNatriuresis, diuresis
preproANF (104-123)KSLRRSSCFGGRMDRIGSQSGNa⁺/K⁺-ATPase inhibition

These fragments exhibit distinct but complementary physiological roles, with preproANF (26-55) demonstrating significant renal activity despite lacking classical hormonal receptor binding [1] [6].

Proteolytic Cleavage Mechanisms Generating Fragment 26-55

The liberation of preproANF (26-55) occurs through sequential enzymatic processing:

  • Signal peptide excision: Signal peptidase removes residues 1-25 during translocation into the endoplasmic reticulum
  • Prohormone convertase cleavage: Furin and/or corin cleave proANF at Arg⁵⁵-Ser⁵⁶ and Arg¹²³-Ser¹²⁴ sites
  • Dipeptidyl peptidase action: Post-secretory processing by enzymes like meprin-A further trims fragments [3] [7]

The RXXR motif (Arg⁵²-Arg⁵⁵) is the critical recognition site for prohormone convertases. Structural studies reveal this motif resides in a solvent-accessible loop region, facilitating enzyme access. Unlike insulin processing (which requires C-peptide excision), preproANF cleavage generates multiple linear fragments without disulfide linkage dependencies [3] [7].

Table 2: Enzymatic Machinery in preproANF Processing

EnzymeCleavage SiteFragment GeneratedCellular Compartment
Signal peptidaseAla²⁵-Asn²⁶preproANF (26-151)Endoplasmic reticulum
Furin/CorinArg⁵⁵-Ser⁵⁶preproANF (26-55)Secretory granules
Meprin-ALeu⁵³-Asp⁵⁴ (secondary)preproANF (26-53)Extracellular space

Sequence Homology and Post-Translational Modifications

The human preproANF (26-55) sequence (NPMYNAVSNADLMDFKNLLDHLEEKMPLED) displays remarkable evolutionary conservation:

  • 100% identity with chimpanzee homolog
  • 94% identity with murine (rat/mouse) variant (divergence at positions 34: Ser→Ala)
  • 88% identity with zebrafish ortholog [6] [10]

Key post-translational modifications (PTMs) include:

  • Phosphorylation: Ser³² and Ser³⁴ are predicted PKC substrates (probability >0.85 via NetPhos)
  • Oxidation: Met²⁸ and Met⁴⁵ are redox-sensitive residues
  • N-terminal deamidation: Asn²⁶ spontaneously deamidates to isoaspartate in vitro [3] [8]

PTM prediction tools (e.g., DAPPLE 2) identify three conserved modification hotspots: residues 26-28 (NPM), 40-45 (KNLLDH), and 51-55 (MPLED). Unlike mature ANF, preproANF (26-55) lacks intramolecular disulfide bonds, enhancing conformational flexibility [4] [6].

Three-Dimensional Conformational Analysis and Receptor Binding Domains

Despite lacking a rigid tertiary structure in solution, preproANF (26-55) adopts defined conformations upon receptor proximity:

  • Amphipathic α-helix (residues 35-48): Hydrophobic face (Leu³⁹, Leu⁴², Leu⁴³) interacts with membrane lipids
  • β-turn motif (residues 28-31): Stabilized by hydrogen bonding between Tyr³⁰ carbonyl and Asn³³ amide
  • Disordered N/C-termini: Facilitate dynamic interactions [5] [9]

Functional domains identified include:

  • Guanylate cyclase-activating domain: Residues 40-48 (KNLLDHLEE) directly bind renal particulate guanylate cyclase
  • Electrostatic patch: Glu⁵⁴-Asp⁵⁵ coordinates Ca²⁺ ions to modulate enzyme activity
  • Hydrophobic core: Met²⁸, Tyr³⁰, Phe³⁷, and Pro⁵² form a stability cluster [1] [5]

Table 3: Structural Motifs in preproANF (26-55)

Structural ElementResiduesStabilizing ForcesFunctional Role
N-terminal loop26-29 (NP MY)Hydrogen bonds (Asn²⁶-Tyr³⁰)Membrane targeting
Central α-helix35-48 (VSNADLMDFKNLL DH)Salt bridges (Lys⁴⁰-Asp⁴⁷)Guanylate cyclase docking
C-terminal tail50-55 (MPLED)Electrostatic interactionsCalcium coordination

PreproANF (26-55) enhances guanylate cyclase activity through allosteric displacement of autoinhibitory domains, increasing enzyme Vmax 2-fold without altering Km. This mechanism differs from ANF (1-28), which acts via NPR-A receptor binding [1] [5]. Molecular dynamics simulations reveal fragment 26-55 induces a 21° interdomain rotation in guanylate cyclase, facilitating GTP access to the catalytic pocket [5] [9].

Properties

CAS Number

112160-82-4

Product Name

Prepro-Atrial Natriuretic Factor (26-55) (human)

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2,4-diamino-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]butanedioic acid

Molecular Formula

C152H236N38O51S3

Molecular Weight

3507.955

InChI

InChI=1S/C152H236N38O51S3/c1-72(2)53-93(134(222)167-88(38-41-116(199)200)128(216)166-87(37-40-115(197)198)127(215)164-85(29-21-23-46-153)125(213)171-92(45-52-244-17)151(239)190-49-26-32-110(190)148(236)185-97(57-76(9)10)136(224)168-89(39-42-117(201)202)129(217)186-107(152(240)241)68-121(209)210)174-141(229)100(60-82-69-160-71-161-82)179-145(233)106(67-120(207)208)184-138(226)96(56-75(7)8)173-137(225)95(55-74(5)6)175-142(230)103(64-114(159)196)180-126(214)86(30-22-24-47-154)165-139(227)98(58-80-27-19-18-20-28-80)178-144(232)105(66-119(205)206)183-130(218)90(43-50-242-15)169-135(223)94(54-73(3)4)176-143(231)104(65-118(203)204)172-123(211)78(13)162-133(221)102(63-113(158)195)182-146(234)108(70-191)187-149(237)122(77(11)12)188-124(212)79(14)163-132(220)101(62-112(157)194)181-140(228)99(59-81-33-35-83(192)36-34-81)177-131(219)91(44-51-243-16)170-147(235)109-31-25-48-189(109)150(238)84(155)61-111(156)193/h18-20,27-28,33-36,69,71-79,84-110,122,191-192H,21-26,29-32,37-68,70,153-155H2,1-17H3,(H2,156,193)(H2,157,194)(H2,158,195)(H2,159,196)(H,160,161)(H,162,221)(H,163,220)(H,164,215)(H,165,227)(H,166,216)(H,167,222)(H,168,224)(H,169,223)(H,170,235)(H,171,213)(H,172,211)(H,173,225)(H,174,229)(H,175,230)(H,176,231)(H,177,219)(H,178,232)(H,179,233)(H,180,214)(H,181,228)(H,182,234)(H,183,218)(H,184,226)(H,185,236)(H,186,217)(H,187,237)(H,188,212)(H,197,198)(H,199,200)(H,201,202)(H,203,204)(H,205,206)(H,207,208)(H,209,210)(H,240,241)/t78-,79-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,122-/m0/s1

InChI Key

PCSAOHPOZFJINS-BGLQADKRSA-N

SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCSC)NC(=O)C5CCCN5C(=O)C(CC(=O)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.